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Compound of Interest

3,4-Ethylenedioxy U-51754
Compound Name:
hydrochloride

cat. No.: B8100921

CAS Number: 2748623-92-7

Disclaimer: This document is intended for research, scientific, and drug development
professionals. 3,4-Ethylenedioxy U-51754 hydrochloride is a research chemical and is not
for human or veterinary use.

Executive Summary

This technical guide provides a comprehensive overview of 3,4-Ethylenedioxy U-51754
hydrochloride, a synthetic opioid that has been identified as a novel psychoactive substance
(NPS). This document synthesizes available data on its chemical properties, pharmacological
profile, and metabolism. The core of this guide focuses on its activity at opioid receptors,
particularly its potent agonism at the k-opioid receptor (KOR). Detailed experimental protocols
for key assays are provided, along with visualizations of its signaling pathway and experimental
workflows to support researchers in the fields of pharmacology, toxicology, and drug
development.

Chemical and Physical Properties

3,4-Ethylenedioxy U-51754 hydrochloride is an analytical reference standard structurally
related to other "U-series" synthetic opioids, such as U-47700.[1] Its formal name is trans-2-
(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide,
monohydrochloride.[1]
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Table 1: Chemical and Physical Properties of 3,4-Ethylenedioxy U-51754 hydrochloride

Property

Value

Reference

CAS Number

2748623-92-7

[1]

Molecular Formula

C19H28N203 « HCI

[1]

Molecular Weight 368.9 g/mol [1]
Purity 297% [1]
Formulation A crystalline solid
DMF: 20 mg/ml, DMSO: 20
Solubility mg/ml, Ethanol: 20 mg/ml, [1]
PBS (pH 7.2): 1 mg/ml
O=C(N(C)
[C@@H]1CCCC[C@H]1N(C)
SMILES [1]
C)CC2=CC(OCCO0O3)=C3C=C2
.Cl
JFTSTGXOQPHEEK-
InChl Key [1]
QNBGGDODSA-N
Synthesis

A detailed, publicly available, step-by-step synthesis protocol for 3,4-Ethylenedioxy U-51754

hydrochloride has not been identified in the reviewed scientific literature. However, its

chemical structure suggests a likely synthetic pathway involving the acylation of a trans-1,2-

diaminocyclohexane derivative with a substituted phenylacetic acid.

Pharmacological Profile

3,4-Ethylenedioxy U-51754 is a potent k-opioid receptor agonist. Its activity at the p- and k-

opioid receptors has been characterized using a [3>S]-GTPyS binding assay, which measures

the functional activation of G-protein coupled receptors.

Quantitative Pharmacological Data
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The potency (ECso) and efficacy (Emax) of 3,4-Ethylenedioxy U-51754 at the p-opioid receptor
(MOR) and k-opioid receptor (KOR) are summarized in the table below. The data is derived
from a study by Otte et al. (2022), where its activity was compared to reference agonists.

Table 2: In Vitro Activity of 3,4-Ethylenedioxy U-51754 at Opioid Receptors

Receptor Parameter Value Reference

p-Opioid Receptor

ECso (M) >10,000
(MOR)
Emax (%) 26.1
K-Opioid Receptor

ECso (M) 120
(KOR)
Emax (%) 93.6

ECso (Half maximal effective concentration) is a measure of the compound's potency. Emax
(Maximum effect) is a measure of the compound's efficacy relative to a reference full agonist.

These data indicate that 3,4-Ethylenedioxy U-51754 is a highly potent and efficacious agonist
at the k-opioid receptor, while exhibiting very low potency and partial agonism at the p-opioid

receptor.

K-Opioid Receptor Signaling Pathway

Activation of the k-opioid receptor by an agonist like 3,4-Ethylenedioxy U-51754 initiates a
signaling cascade through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl
cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (CAMP) levels.
The dissociation of the G-protein By subunits can also modulate various ion channels, typically
leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and
the inhibition of voltage-gated calcium channels.
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Caption: k-Opioid receptor signaling pathway activation.

Metabolism

The metabolic fate of 3,4-Ethylenedioxy U-51754 has been investigated in vitro using pooled
human S9 fractions and in vivo in rats. The major metabolic reactions observed are
demethylation of the amine moiety and hydroxylation of the cyclohexyl ring, as well as
combinations of these reactions. Due to extensive metabolism, the parent compound is often
found in only trace amounts in urine, making its metabolites important markers for detection.

Experimental Protocols
[**S]-GTPyS Binding Assay for Opioid Receptor
Activation

This protocol is based on the methodology described by Otte et al. (2022) for determining the
potency and efficacy of synthetic opioids at - and k-opioid receptors.

Objective: To quantify the activation of p- and k-opioid receptors by 3,4-Ethylenedioxy U-51754
by measuring the binding of [3>S]-GTPyS to receptor-coupled G-proteins in cell membranes.

Materials:

e Cell membranes expressing human p- or k-opioid receptors
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[35S]-GTPYS

Guanosine diphosphate (GDP)

3,4-Ethylenedioxy U-51754 hydrochloride

Reference agonists (e.g., DAMGO for MOR, U-50488 for KOR)
Assay buffer (e.g., Tris-HCI, MgClz, NaCl)

96-well filter plates

Scintillation fluid

Procedure:

» Membrane Preparation: Thaw cryopreserved cell membranes on ice. Dilute the membranes
to the desired protein concentration in ice-cold assay buffer.

Assay Setup: In a 96-well plate, add the following in order:

o

Assay buffer

[¢]

Serial dilutions of 3,4-Ethylenedioxy U-51754, reference agonist, or vehicle control.

GDP solution.

[¢]

[e]

Diluted cell membrane suspension.

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled
temperature (e.g., 30°C).

Reaction Initiation: Add [3>S]-GTPyS to each well to start the binding reaction.

Incubation: Incubate the plate with gentle shaking for a specified time (e.g., 60 minutes) at a
controlled temperature (e.g., 30°C).

Termination and Filtration: Terminate the reaction by rapid filtration through the 96-well filter
plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
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» Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity
using a scintillation counter.

o Data Analysis:

o Subtract non-specific binding (determined in the presence of excess unlabeled GTPyS)
from all readings.

o Normalize the data to the maximal stimulation induced by the reference full agonist (Emax
= 100%).

o Plot the normalized data against the logarithm of the agonist concentration and fit the data
to a sigmoidal dose-response curve to determine the ECso and Emax values.
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Caption: Workflow for the [3>S]-GTPyS binding assay.

In Vitro Metabolism Study using Human Liver S9
Fraction
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This protocol provides a general framework for assessing the metabolic stability and identifying
the metabolites of 3,4-Ethylenedioxy U-51754.

Obijective: To identify the major phase | metabolites of 3,4-Ethylenedioxy U-51754 using pooled
human liver S9 fractions.

Materials:

Pooled human liver S9 fraction

3,4-Ethylenedioxy U-51754 hydrochloride

NADPH regenerating system (or NADPH)

Phosphate buffer (e.g., 100 mM, pH 7.4)

Acetonitrile or other suitable organic solvent for quenching

LC-MS/MS system

Procedure:

Incubation Preparation: Prepare a master mix containing the phosphate buffer and the S9
fraction.

e Pre-incubation: Pre-incubate the master mix and the test compound solution separately at
37°C for a short period (e.g., 5-10 minutes).

e Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system
to the pre-warmed master mix and test compound.

e Time-course Incubation: Incubate the reaction mixture at 37°C with shaking. Collect aliquots
at various time points (e.g., 0, 15, 30, 60, 120 minutes).

e Reaction Quenching: Terminate the reaction at each time point by adding an equal volume of
ice-cold acetonitrile containing an internal standard.
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« Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the
supernatant for analysis.

¢ LC-MS/MS Analysis: Analyze the supernatant using a high-resolution LC-MS/MS system to
identify the parent compound and its metabolites. Metabolite identification is typically based
on accurate mass measurements and fragmentation patterns.

Combine S9 fraction,
Buffer, and Compound

Initiate with NADPH

Incubate and
Sample at Time Points

Quench Reaction
(Acetonitrile)

:

Protein Precipitation

:

LC-MS/MS Analysis

:
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Click to download full resolution via product page
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Caption: Workflow for in vitro metabolism study.

Conclusion

3,4-Ethylenedioxy U-51754 hydrochloride is a potent synthetic opioid with high efficacy and
selectivity for the k-opioid receptor. Its pharmacological profile suggests a potential for distinct
physiological and psychoactive effects compared to p-opioid receptor agonists. The lack of a
publicly available synthesis protocol and comprehensive binding affinity data highlights the
need for further research on this compound. The information and protocols provided in this
guide are intended to serve as a valuable resource for the scientific community to better
understand the properties and potential risks associated with this and other emerging synthetic
opioids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8100921#3-4-ethylenedioxy-u-51754-hydrochloride-
cas-number-2748623-92-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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